![molecular formula C15H12N2O4 B2531165 FEN1 Inhibitor C3 CAS No. 2109805-87-8](/img/structure/B2531165.png)
FEN1 Inhibitor C3
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Description
FEN1 Inhibitor C3 is a small-molecule compound that targets Flap Endonuclease 1 (FEN1), a core protein in the base excision repair (BER) pathway . FEN1 plays a key role in maintaining genomic stability and integrity, participating in Okazaki fragment maturation during DNA replication . Abnormal expression or mutation of FEN1 can lead to various diseases, including cancers . Overexpression of FEN1 contributes to drug resistance in several types of cancers .
Mechanism of Action
FEN1 Inhibitor C3 works by inhibiting the function of FEN1, a key protein in the BER pathway . This inhibition can lead to increased association of FEN1 with chromatin in S-phase cells and recruitment of PARP1 enzyme . It can also cause cell cycle arrest and dose-dependent decrease of S-phase BrdU incorporation into DNA
properties
IUPAC Name |
3-hydroxy-1-(4-methoxyphenyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-21-11-8-6-10(7-9-11)16-13-5-3-2-4-12(13)14(18)17(20)15(16)19/h2-9,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJIIPZSHQTBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N(C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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